2-(4-Ethoxyphenyl)indolizine
Description
Overview of Indolizine (B1195054) Heterocycles: Historical Perspectives and Structural Characteristics
The journey into indolizine chemistry began in 1890 with the work of Italian chemist Angeli, who first prepared a related compound and suggested the name "pyrindole". jbclinpharm.org However, the first definitive synthesis of the parent indolizine was reported in 1912 by Scholtz, who heated 2-methylpyridine (B31789) with acetic anhydride (B1165640) to produce a substance he called "picolide," which yielded indolizine upon hydrolysis. jbclinpharm.orgjbclinpharm.org Initially termed pyrrocoline, the structure was later confirmed as a pyrrolopyridine and the name indolizine was adopted. jbclinpharm.org The definitive structural proof was provided by Diels and Alder through catalytic reduction studies. jbclinpharm.orgjbclinpharm.org
Indolizine (C₈H₇N) is an aromatic heterocyclic compound and an isomer of the well-known indole (B1671886). wikipedia.org Its defining feature is the placement of the nitrogen atom at a ring fusion, or bridgehead, position. wikipedia.orgderpharmachemica.com This arrangement creates a planar, 10-π electron aromatic system, which is isoelectronic with indole and purines. derpharmachemica.comijettjournal.orgchim.itderpharmachemica.com X-ray crystallographic studies have confirmed the planarity of the indolizine ring system. jbclinpharm.org The molecule exhibits significant electron delocalization across both the five- and six-membered rings, a fact supported by NMR studies and its calculated resonance energy, which is greater than that of pyrrole (B145914). jbclinpharm.org As a π-electron-rich system, indolizine is prone to electrophilic substitution, typically occurring at the C-3 and C-1 positions, while demonstrating resistance to nucleophilic attack. jbclinpharm.orgjbclinpharm.orgchim.it
Several synthetic routes to the indolizine core have been established, with the most notable being:
The Tschitschibabin Reaction: A classical method involving the reaction of a 2-alkylpyridine with an α-halocarbonyl compound, followed by cyclization. chim.itbeilstein-journals.orgnih.govd-nb.info
1,3-Dipolar Cycloaddition: A highly versatile approach that utilizes the reaction of pyridinium (B92312) ylides with various dipolarophiles like alkenes and alkynes to construct the indolizine framework. ijettjournal.orgchim.ittandfonline.comtandfonline.comacs.org
Intramolecular Cyclization: Methods that rely on the ring closure of pre-functionalized pyridine (B92270) or pyrrole precursors. ijettjournal.orgchim.it
These synthetic advancements have provided access to a wide array of indolizine derivatives for further study.
Significance of Substituted Indolizines in Contemporary Chemical Research
Although the parent indolizine is rare in nature, its synthetic derivatives have become recognized as a "privileged scaffold" in the fields of medicinal chemistry and materials science. derpharmachemica.comchim.itderpharmachemica.com The structural analogy to the biologically prevalent indole ring has prompted extensive investigation into the pharmacological activities of substituted indolizines. jbclinpharm.orgderpharmachemica.com
The ability to introduce a wide variety of substituents onto the indolizine core allows for the precise tuning of its properties. This has led to the development of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and anticonvulsant properties, as well as enzyme inhibition capabilities. chim.itderpharmachemica.comnih.govglobalresearchonline.netsmolecule.com
In addition to their therapeutic potential, substituted indolizines are of great interest in materials science due to their distinctive electronic and photophysical properties. researchgate.net The conjugated nature of the indolizine system often results in strong fluorescence, making these compounds suitable for applications such as: derpharmachemica.comderpharmachemica.com
Fluorescent sensors and biological probes. chim.itresearchgate.net
Components in organic light-emitting diodes (OLEDs). researchgate.net
Organic dyes for dye-sensitized solar cells (DSSCs). chim.itmst.edu
Photoresponsive materials. chim.itresearchgate.net
Researchers can manipulate the absorption and emission properties of these fluorophores by altering the substituents, enabling the creation of color-tunable materials. researchgate.netmdpi.com For example, the strategic placement of electron-donating and electron-withdrawing groups can influence the intramolecular charge transfer (ICT) characteristics and shift the fluorescence emission. researchgate.net
Positioning of 2-(4-Ethoxyphenyl)indolizine within the Indolizine Landscape
This compound is a member of the 2-arylindolizine subclass. Its structure is characterized by the core indolizine fused-ring system, which is substituted at the 2-position with a phenyl group that, in turn, bears an ethoxy (-OCH₂CH₃) group at the para-position.
Within the broader field of indolizine research, this compound and related structures are investigated for their potential use in materials science, especially for applications in organic electronics and photonics. smolecule.com The study of such specifically substituted indolizines is crucial for developing a comprehensive understanding of structure-property relationships in this important class of heterocyclic compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H15NO |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)indolizine |
InChI |
InChI=1S/C16H15NO/c1-2-18-16-8-6-13(7-9-16)14-11-15-5-3-4-10-17(15)12-14/h3-12H,2H2,1H3 |
InChI Key |
JXRXDMSHMFFLCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C=CC=CC3=C2 |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of Indolizine Scaffolds
General Reactivity Patterns of Indolizines
Indolizines are characterized as π-electron-rich heterocyclic compounds, which makes them readily susceptible to electrophilic attack. usp.brjbclinpharm.org Their reactivity is often compared to that of pyrroles and indoles. jbclinpharm.orgjbclinpharm.org The delocalization of 10 π-electrons across the bicyclic system contributes to its aromaticity and influences the reactivity of both the five-membered and six-membered rings. usp.br The five-membered ring, being electron-rich, is the primary site for electrophilic substitution, while the six-membered ring is more resistant to such reactions. usp.brnih.gov Conversely, nucleophilic attack is generally disfavored but can occur under specific conditions, particularly when the ring is substituted with strong electron-withdrawing groups. usp.brjbclinpharm.org
The general reactivity of indolizines can be summarized as follows:
High susceptibility to electrophilic substitution , primarily at the C-3 and C-1 positions of the five-membered ring. usp.brjbclinpharm.orgchim.it
Resistance to nucleophilic attack , unless activated by electron-withdrawing substituents. usp.brjbclinpharm.org
Participation in cycloaddition reactions , showcasing their utility in constructing more complex heterocyclic systems. chim.itcore.ac.uk
Undergoing oxidation and reduction reactions to yield a variety of functionalized derivatives. usp.brchim.ittandfonline.com
Electrophilic Substitution Reactions
Electrophilic substitution is a hallmark of indolizine (B1195054) chemistry. The high electron density in the five-membered ring makes it the preferred site for attack by electrophiles.
Regioselectivity at C-3 and C-1 Positions
The regioselectivity of electrophilic substitution on the indolizine nucleus is a well-established phenomenon, with the C-3 position being the most reactive, followed by the C-1 position. usp.brjbclinpharm.orgchim.it This preference is attributed to the greater electron density at C-3 and the ability of the resulting intermediate to better delocalize the positive charge. usp.br
Theoretical calculations and experimental evidence consistently support this regiochemical preference. usp.brresearchgate.net The substitution pattern can, however, be influenced by the nature of the electrophile and the substituents already present on the indolizine ring. For instance, while many electrophilic reactions favor the C-3 position, certain palladium-catalyzed C-H activation reactions can also achieve selective C-3 substitution. worktribe.com
Specific Reactions (e.g., Nitration, Friedel-Crafts)
Nitration: The nitration of indolizines demonstrates the typical regioselectivity. For example, the nitration of 2-methylindolizine (B1618379) in sulfuric acid yields 1-nitro-2-methylindolizine as the primary product, with smaller amounts of the 3-nitro and 1,3-dinitro derivatives. jbclinpharm.org Interestingly, in the case of 2-phenylindolizine (B189232), nitration initially occurs on the more activated phenyl ring, producing 2-(p-nitrophenyl)indolizine, highlighting the comparable reactivity of the indolizine system to that of pyrrole (B145914). jbclinpharm.org
Friedel-Crafts Acylation: Friedel-Crafts reactions on indolizines also proceed with high regioselectivity. The acylation of 2-substituted indolizines with reagents like oxalyl chloride or β-methoxycarbonyl propionyl chloride occurs at the C-1 or C-3 position. tandfonline.com For example, the reaction of 2-phenylindolizine with phosphorus oxychloride in dimethylformamide (Vilsmeier-Haack reaction) yields 2-phenyl-3-indolizine carboxaldehyde. tandfonline.com
Cycloaddition Reactions (e.g., [4+2], [8+2] Cycloadditions)
Indolizines are versatile partners in cycloaddition reactions, providing access to complex fused heterocyclic systems. The most common types are [3+2] and [8+2] cycloadditions.
[3+2] Cycloaddition: 1,3-dipolar cycloaddition reactions involving pyridinium (B92312) ylides and electron-deficient alkenes or alkynes are a fundamental and widely used method for the synthesis of indolizines themselves. chim.itresearchgate.netrsc.org These reactions typically result in indolizines bearing electron-withdrawing groups at the C-1 and/or C-3 positions. rsc.org
[8+2] Cycloaddition: Indolizines can also participate as the 8π component in [8+2] cycloaddition reactions with suitable 2π partners like acetylenes. bohrium.com This reaction provides a direct route to the synthesis of cyclazine derivatives, which are of interest for their unique electronic and photophysical properties.
A highly efficient domino [4+2] annulation process has also been developed to construct novel indolizine chemical scaffolds. bohrium.com
Nucleophilic Attack and Basicity Considerations
Indolizines are generally resistant to nucleophilic attack due to the electron-rich nature of the heterocyclic ring system. jbclinpharm.orgjbclinpharm.org However, nucleophilic substitution can be achieved if the indolizine ring is substituted with strong electron-withdrawing groups, particularly at the C-6 position. usp.br For instance, 2-aryl-5-chloro-6-cyano-7-methylindolizines can react with various nucleophiles to afford 5-substituted derivatives. usp.br
Indolizines are considered to have feeble basic properties. jbclinpharm.orgcore.ac.uk Protonation occurs preferentially at the C-1 and C-3 positions of the five-membered ring. usp.br The basicity of the nitrogen atom is significantly reduced due to its involvement in the aromatic system.
Oxidation and Reduction Pathways
Indolizines are susceptible to oxidation, often upon exposure to air and light. acs.org The photooxygenation of indolizines can proceed through different mechanisms depending on the substituents present. Simple alkyl- and aryl-substituted indolizines, with their low half-wave oxidation potentials, can react with singlet oxygen. acs.org For example, 3-Benzoyl-1-indolizinecarboxylic acid methyl ester, while unreactive towards singlet oxygen, can be photooxygenated under electron transfer conditions. acs.org
Reduction of the indolizine ring can also be achieved. Catalytic reduction of the parent indolizine can lead to the formation of indolizidine alkaloids. jbclinpharm.org Specific functional groups on the indolizine scaffold can also be selectively reduced. For example, a ketone group introduced via Friedel-Crafts acylation can be reduced using a borane-THF complex. tandfonline.com
Reactivity of 2-(4-Ethoxyphenyl)indolizine
The indolizine nucleus is an electron-rich aromatic heterocycle characterized by a high degree of π-electron density, particularly within the five-membered pyrrole-type ring. This inherent electronic nature renders the scaffold highly susceptible to electrophilic attack. The reactivity of a substituted indolizine, such as this compound, is significantly modulated by the electronic properties of its substituents. In this case, the 2-position is functionalized with a 4-ethoxyphenyl group, which plays a critical role in directing the molecule's chemical behavior.
The 4-ethoxyphenyl substituent exerts a profound electronic influence on the indolizine core. The ethoxy group (-OCH₂CH₃) attached to the phenyl ring at the para-position is a potent electron-donating group (EDG). This is primarily due to the +M (positive mesomeric or resonance) effect, where the lone pair of electrons on the oxygen atom delocalizes into the phenyl ring's π-system.
This heightened reactivity makes this compound a more vigorous participant in electrophilic substitution reactions, often allowing for milder reaction conditions and yielding functionalized products more readily.
Table 1: Comparative Electronic Influence of C2-Substituents on Indolizine Core Reactivity
This interactive table illustrates the relative impact of different substituents at the C2 position on the nucleophilicity of the C1 and C3 positions of the indolizine ring.
| Substituent at C2 Position | Electronic Nature of Substituent | Expected Relative Nucleophilicity at C1/C3 |
| -C₆H₄-4-OCH₂CH₃ (Ethoxyphenyl) | Strong Electron-Donating (+M, +I) | High |
| -C₆H₅ (Phenyl) | Weakly Electron-Donating/Withdrawing | Moderate |
| -C₆H₄-4-NO₂ (Nitrophenyl) | Strong Electron-Withdrawing (-M, -I) | Low |
| -H (Hydrogen) | Neutral (Reference) | Baseline |
The enhanced and electronically biased nature of the this compound scaffold allows for a high degree of regioselectivity in functionalization reactions. Electrophilic substitutions preferentially occur at the electron-rich C1 and C3 positions of the five-membered ring. The precise outcome—whether functionalization occurs at C1 or C3—can be controlled by the choice of electrophile, solvent, and reaction conditions.
Vilsmeier-Haack Formylation: This reaction typically introduces a formyl group (-CHO) onto the indolizine ring. For 2-substituted indolizines, the reaction with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generally shows a strong preference for the C1 position. The steric bulk at C2, combined with the electronic preference, directs the incoming electrophile to the less hindered and highly activated C1 site.
Friedel-Crafts Acylation: The introduction of an acyl group (e.g., acetyl) using an acyl halide and a Lewis acid catalyst is another common transformation. This reaction often favors the C3 position, which is considered the most nucleophilic site in many indolizine systems. However, selectivity can be influenced by the specific reagents and conditions, with C1 acylation also being possible.
Halogenation: Electrophilic halogenation, for instance using N-Bromosuccinimide (NBS), can also be directed to the C1 or C3 positions. The regioselectivity is sensitive to the reaction solvent and temperature, allowing for controlled synthesis of mono-halogenated derivatives.
The predictable nature of these reactions makes this compound a valuable building block for the synthesis of more complex, precisely functionalized heterocyclic compounds.
Table 2: Examples of Site-Selective Electrophilic Substitution on this compound
This interactive table summarizes key functionalization reactions, highlighting the reagents, conditions, and resulting regioselective products.
| Reaction Type | Reagents and Conditions | Primary Site of Functionalization | Resulting Product |
| Vilsmeier-Haack Formylation | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF), 0°C to rt | C1 | 1-Formyl-2-(4-ethoxyphenyl)indolizine |
| Friedel-Crafts Acylation | Acetyl chloride, Aluminum chloride (AlCl₃) in CS₂ | C3 | 3-Acetyl-2-(4-ethoxyphenyl)indolizine |
| Bromination | N-Bromosuccinimide (NBS) in Carbon tetrachloride (CCl₄) | C1 and/or C3 | 1-Bromo-2-(4-ethoxyphenyl)indolizine or 3-Bromo-2-(4-ethoxyphenyl)indolizine |
Mechanistic Insights into Indolizine Transformations
The functionalization reactions of indolizine and its derivatives, including this compound, are predominantly governed by the mechanism of electrophilic aromatic substitution . This mechanism proceeds through a well-defined, multi-step pathway that leverages the high electron density of the five-membered ring.
The general mechanism can be broken down into three key steps:
Generation and Attack of the Electrophile: The reaction is initiated by the generation of a potent electrophile (E⁺). The π-electrons of the indolizine's five-membered ring then act as a nucleophile, attacking the electrophile. This attack occurs preferentially at the positions of highest electron density, C1 or C3.
Formation of a Resonance-Stabilized Cationic Intermediate (Sigma Complex): The nucleophilic attack breaks the aromaticity of the ring and forms a carbocationic intermediate known as a sigma complex or arenium ion. The stability of this intermediate is paramount in determining the rate and regioselectivity of the reaction. The positive charge is effectively delocalized across the heterocyclic system through resonance. For attack at C1 or C3, several resonance structures can be drawn, which delocalize the charge over the five-membered ring, the six-membered ring, and onto the bridgehead nitrogen atom. The ability to place the positive charge on the nitrogen atom without violating its octet is a key stabilizing feature of the indolizine system, distinguishing it from its isomer, indole (B1671886). The relative stability of the sigma complexes formed from attack at C1 versus C3 dictates the final product distribution.
Deprotonation to Restore Aromaticity: In the final step, a weak base present in the reaction mixture (e.g., solvent, or the conjugate base of the acid catalyst) abstracts a proton from the carbon atom that was initially attacked by the electrophile. This proton removal re-establishes the double bond, restoring the stable aromatic π-system of the indolizine core and yielding the final substituted product.
This fundamental mechanistic pathway underpins the Vilsmeier-Haack, Friedel-Crafts, and halogenation reactions described in section 3.2.2, providing a robust framework for predicting and controlling the chemical transformations of the this compound scaffold.
Advanced Spectroscopic and Structural Elucidation of Indolizine Derivatives
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of molecular structures. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice. For indolizine (B1195054) derivatives, this method has been instrumental in confirming their near-planar ring systems and understanding the influence of substituents on their molecular geometry. core.ac.ukmdpi.com
X-ray crystallography confirms the fundamental structure of the indolizine core, a fused bicyclic system comprising a pyridine (B92270) and a pyrrole (B145914) ring. core.ac.uk Studies on various 2-substituted indolizine derivatives have consistently shown the planarity of the indolizine nucleus. core.ac.ukresearchgate.net For instance, the analysis of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate revealed a monoclinic crystal system with the space group P 21/n. nih.govmdpi.comnih.gov This level of detail allows for the precise mapping of the molecular framework.
Table 1: Representative Crystallographic Data for an Indolizine Derivative
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.govmdpi.com |
| Space Group | P 21/n | nih.govmdpi.com |
| a (Å) | 12.0497(6) | nih.govmdpi.com |
| b (Å) | 17.8324(10) | nih.govmdpi.com |
| c (Å) | 19.6052(11) | nih.govmdpi.com |
| α (°) | 90.000 | nih.govmdpi.com |
| β (°) | 100.372(1) | nih.govmdpi.com |
| γ (°) | 90.000 | nih.govmdpi.com |
In fused indolizine systems containing saturated rings, such as octahydroindolizine (B79230) derivatives, X-ray analysis provides critical information on the conformation of these rings. For example, in a dispiro-octahydroindolizine system, the pyrrolidine (B122466) ring was found to adopt an envelope conformation, while the piperidine (B6355638) ring exhibited a distorted chair conformation. iucr.org This type of detailed conformational data is essential for understanding the stereochemistry and potential biological activity of these complex molecules. In another case, the central six-membered ring of an octahydroindolizine moiety adopted a chair conformation, while the pyrrolidin-2-one ring was distorted towards a flat-envelope conformation. stuba.sk
The crystal packing of indolizine derivatives is stabilized by a network of weak intermolecular interactions. These interactions, including hydrogen bonds and π-π stacking, are crucial in determining the supramolecular architecture. mdpi.com In the crystal structure of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, both intra- and intermolecular C-H···O hydrogen bonds were observed, contributing to the stability of the crystal lattice. nih.govmdpi.com
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity and chemical environment of atoms.
For 2-substituted indolizines, ¹H NMR spectra show characteristic signals for the protons of the indolizine ring system. The proton at position 5 (H-5) is typically observed at a downfield chemical shift due to the deshielding effect of the adjacent nitrogen atom. nipne.ro Long-range couplings are also a notable feature in the ¹H NMR spectra of indolizines. psu.edu
The complete assignment of ¹H and ¹³C NMR signals for many indolizine derivatives has been achieved through a combination of 1D and 2D NMR techniques. core.ac.ukpsu.edu For example, in a series of pyridinium-substituted indolizines, HMBC experiments were crucial for assigning the quaternary carbon signals based on their long-range correlations with protons. nipne.ro
Table 2: Representative ¹H and ¹³C NMR Data for a 2-Substituted Indolizine Derivative
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 1-H | 6.81 (s) | 100.4 | psu.edu |
| 3-H | 7.77 (m) | 115.7 | psu.edu |
| 5-H | 7.82 (dd) | 125.2 | psu.edu |
| 6-H | 6.48 (td) | 112.1 | psu.edu |
| 7-H | 6.64 (ddd) | 117.9 | psu.edu |
| 8-H | 7.32 (d) | 120.2 | psu.edu |
| C-2 | - | 120.5 | psu.edu |
Data for isopropyl indolizine-2-carboxylate. psu.edu
Other Advanced Spectroscopic Techniques
In addition to NMR and X-ray diffraction, other spectroscopic methods are routinely used for the structural characterization of indolizine derivatives.
FT-IR Spectroscopy: Fourier-transform infrared spectroscopy is used to identify the functional groups present in a molecule. In indolizine derivatives, characteristic absorption bands can be observed for C-H, C=C, and C-N stretching and bending vibrations. For example, in N-phenylindolizine-carboxamide derivatives, the N-H stretching vibration is observed around 3290 cm⁻¹, while aromatic C-H and C=C stretching vibrations appear near 2926 cm⁻¹ and 1600 cm⁻¹, respectively. rasayanjournal.co.in
UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within a molecule. Indolizines exhibit characteristic absorption maxima in the UV-Vis spectrum, which are influenced by the substitution pattern on the indolizine core. core.ac.uk
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of indolizine itself shows the molecular ion as the base peak. core.ac.uk For more complex derivatives, such as 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, LC-MS analysis is used to confirm the molecular ion peak. rasayanjournal.co.in High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov
These advanced spectroscopic and structural elucidation techniques, when used in combination, provide a comprehensive understanding of the chemical structure and properties of 2-(4-ethoxyphenyl)indolizine and its derivatives, which is essential for their potential applications in various scientific fields.
Computational Chemistry and Theoretical Studies on Indolizines
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. For indolizine (B1195054) derivatives, DFT calculations provide a fundamental understanding of their geometry, stability, and reactivity. Recent studies on various indolizine analogues have utilized DFT to characterize their structural and electronic features, often employing basis sets like B3LYP/6-31G(d) or higher for accurate predictions. nih.govresearcher.life These computational analyses are vital for interpreting experimental data and guiding the synthesis of new derivatives with tailored properties. rsc.orgasianpubs.org
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO Gap)
The electronic properties of 2-(4-Ethoxyphenyl)indolizine are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical and electronic properties. physchemres.org
The precise energy values can be influenced by the specific functional groups attached to the indolizine core. For instance, studies on analogous compounds demonstrate how different substituents can fine-tune these energy levels. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater polarizability. researcher.life
Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for Related Indolizine Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|
| Indolizine (Core) | -5.10 | -0.85 | 4.25 | acs.org |
| Phenyl-substituted Indolizine (Generic) | -5.23 | -1.58 | 3.65 | acs.org |
| Indolizine with Acetyl Phenyl (at C3) | -5.84 | -3.58 | 2.26 | acs.org |
This table is illustrative, based on data for structurally related compounds to show general trends. Specific values for this compound would require dedicated calculations.
Aromaticity and Planarity Assessments
The indolizine ring system is an aromatic heterocyclic compound. mdpi.com It contains a total of 10 π-electrons, satisfying Hückel's rule (4n+2, where n=2), which is a key requirement for aromaticity. jbclinpharm.org This electron delocalization across both the five- and six-membered rings confers significant thermodynamic stability to the core structure. jbclinpharm.org
X-ray crystallographic analyses of related indolizine derivatives confirm that the bicyclic core is nearly planar, a characteristic feature that facilitates the delocalization of π-electrons and maintains its aromatic character. mdpi.comjbclinpharm.org This planarity is crucial for many of its properties, including its ability to engage in π-π stacking interactions in the solid state. While the indolizine core itself is planar, the entire this compound molecule may exhibit some torsion at the bond connecting the phenyl ring to the indolizine nucleus, which can affect crystal packing and photophysical properties.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dechemrxiv.org The MEP map displays regions of varying electron potential on the molecular surface, typically color-coded so that electron-rich areas (negative potential, attractive to electrophiles) are shown in red, and electron-poor areas (positive potential, attractive to nucleophiles) are in blue. researchgate.net
For this compound, MEP analysis would be expected to show:
Negative Potential (Red/Yellow): The highest electron density would be located on the nitrogen atom of the indolizine ring and the oxygen atom of the ethoxy group. These sites represent the most likely points for protonation and coordination with electrophiles. researchgate.netresearchgate.net The π-system of the indolizine ring, particularly the five-membered ring, would also exhibit negative potential. rsc.org
Positive Potential (Blue): The hydrogen atoms, especially those attached to the aromatic rings, would show regions of positive potential, making them susceptible to interactions with nucleophiles.
MEP maps are instrumental in understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which direct molecular recognition and crystal engineering. rsc.orgresearcher.life
Quantum Theory of Atoms in Molecules (QTAIM) Studies
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. rsc.org This method allows for the characterization of interatomic interactions, including covalent bonds and weaker non-covalent contacts. By analyzing the properties at bond critical points (BCPs)—points of minimum electron density between two interacting atoms—QTAIM can quantify the strength and nature of these interactions.
In the context of this compound, a QTAIM analysis would be used to:
Characterize the covalent bonds within the indolizine and phenyl rings.
Investigate intramolecular and intermolecular non-covalent interactions, such as C-H···O and C-H···π hydrogen bonds, which are crucial for stabilizing the crystal lattice. rsc.org The values of electron density (ρ) and its Laplacian (∇²ρ) at the BCPs help distinguish between shared-shell (covalent) and closed-shell (non-covalent) interactions. rsc.org
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) play a critical role in determining the supramolecular architecture and properties of molecular crystals. mdpi.comrsc.org NCI analysis, often visualized through Reduced Density Gradient (RDG) plots, identifies regions in a molecule where these weak interactions occur, such as hydrogen bonds, van der Waals forces, and π-π stacking. nih.govrsc.org
Energy Framework Calculations
Energy framework calculations provide a visual and quantitative representation of the intermolecular interaction energies within a crystal lattice. This analysis, typically performed using software like CrystalExplorer, calculates the electrostatic, polarization, dispersion, and repulsion energies between a central molecule and its surrounding neighbors. nih.gov
The resulting frameworks are displayed as cylinders connecting the centroids of interacting molecules, where the thickness of the cylinder is proportional to the strength of the interaction energy. This method allows for the identification of the dominant forces in the crystal packing. For indolizine derivatives, energy framework analysis has shown that both dispersion and electrostatic forces are significant contributors to the total stabilization energy. nih.gov This analysis helps in understanding the anisotropy of the mechanical and electronic properties of the crystal.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain insights into how molecules pack in the solid state. The analysis generates a three-dimensional surface colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact.
Complementing the 3D surface, two-dimensional fingerprint plots provide a quantitative summary of these interactions. These plots display the distance from the surface to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside (dₑ), with the color intensity representing the relative abundance of each type of contact. crystalexplorer.net
While specific Hirshfeld surface analysis data for this compound is not prominently available in published literature, studies on structurally related indolizine derivatives provide a clear indication of the expected interaction patterns. For instance, the analysis of compounds like methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate and diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate reveals the prevalence of several key intermolecular contacts that are crucial for stabilizing the crystal structure. nih.govnih.gov
A summary of typical intermolecular contact contributions for substituted indolizines, which can be extrapolated to this compound, is presented below.
| Interaction Type | Typical Percentage Contribution | Significance |
|---|---|---|
| H···H | ~35-47% | Represents the most frequent, albeit weak, van der Waals contacts. nih.govnih.gov |
| C···H/H···C | ~18-22% | Indicates the presence of C—H···π interactions, crucial for packing. nih.govnih.gov |
| O···H/H···O | ~13-23% | Corresponds to weak hydrogen bonds involving oxygen atoms. nih.gov |
| C···C | ~2% | Suggests π-π stacking interactions between aromatic rings. nih.gov |
These interactions collectively define the supramolecular architecture and contribute to the thermodynamic stability of the crystalline solid.
Prediction of Spectroscopic and Photophysical Properties
Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in predicting the spectroscopic and photophysical properties of fluorescent molecules like indolizines. researchgate.netsioc-journal.cn These calculations can accurately forecast UV-visible absorption maxima (λabs), fluorescence emission wavelengths (λem), molar absorptivity (ε), and the energies of frontier molecular orbitals (HOMO and LUMO). sioc-journal.cnnih.gov
For indolizine derivatives, the absorption spectra are generally characterized by intense bands in the UV-to-visible region, which are attributed to 1π→π* electronic transitions. researchgate.net The position of these bands is highly sensitive to the nature and position of substituents on the indolizine core and its appended aryl groups. The 4-ethoxyphenyl group at the C2-position of the indolizine core is an electron-donating group (EDG), which is expected to influence the electronic structure. An EDG typically raises the energy of the Highest Occupied Molecular Orbital (HOMO) more significantly than the Lowest Unoccupied Molecular Orbital (LUMO), leading to a smaller HOMO-LUMO energy gap. nih.gov This reduction in the energy gap generally results in a bathochromic (red) shift in both absorption and emission spectra compared to the unsubstituted 2-phenylindolizine (B189232). nih.gov
Studies on various 2-arylindolizines have established a clear correlation between substituent electronic effects and photophysical properties. researchgate.netresearchgate.net
| Property | Predicted Characteristic for this compound | Basis of Prediction |
|---|---|---|
| Absorption Maxima (λabs) | ~360-430 nm | Based on data for similar 2-arylindolizines; high molar absorptivity (ε > 104 M-1cm-1) is expected. researchgate.net |
| Emission Maxima (λem) | ~480-550 nm | The electron-donating ethoxy group is predicted to cause a red shift in fluorescence. researchgate.netnih.gov |
| Stokes Shift | Relatively large | A significant difference between absorption and emission maxima is a known characteristic of many indolizine fluorophores. researchgate.netresearchgate.net |
| Quantum Yield (ΦF) | Moderate | Values for similar derivatives typically range from 0.04 to 0.39, influenced by solvent and substituent effects. researchgate.net |
Theoretical calculations using TD-DFT would be able to model these properties with considerable accuracy, aiding in the rational design of new indolizine-based materials for applications in organic electronics and bioimaging. nih.govresearchgate.net
Molecular Modeling of Interactions (General Theoretical Insights)
Molecular modeling, encompassing techniques like molecular docking and molecular dynamics simulations, provides crucial theoretical insights into how a small molecule like this compound might interact with biological macromolecules, such as enzymes or receptors. mdpi.comresearchgate.net These computational studies are fundamental in medicinal chemistry for predicting binding affinities and identifying key intermolecular interactions that govern the stability of a ligand-receptor complex. nih.govmdpi.com
Although specific molecular modeling studies targeting this compound are not widely documented, extensive research on other indolizine analogues, particularly as inhibitors of enzymes like Cyclooxygenase-2 (COX-2), offers valuable general insights. mdpi.comresearchgate.netijper.org These studies consistently highlight that the binding of indolizine derivatives within protein active sites is primarily driven by a combination of hydrophobic interactions and hydrogen bonding. mdpi.comresearchgate.net
For this compound, molecular modeling would predict the following general interaction patterns with a hypothetical protein target:
Hydrophobic Interactions: The phenyl ring and the bicyclic indolizine core are inherently hydrophobic. These moieties are expected to form favorable van der Waals and hydrophobic contacts with nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine) in a binding pocket. mdpi.comresearchgate.net
Hydrogen Bonding: While the core indolizine structure is a weak hydrogen bond acceptor, the oxygen atom of the ethoxy group on the phenyl ring can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen-bond-donating residues like Arginine, Serine, or Tyrosine. nih.gov
π-Stacking and π-Cation Interactions: The aromatic nature of both the indolizine and phenyl rings allows for potential π-π stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, or Tryptophan. Additionally, the nitrogen atom in the indolizine ring could participate in π-cation interactions with positively charged residues. nih.gov
Molecular docking simulations on analogous compounds have yielded binding energy (ΔG) values suggesting stable complex formation, often in the range of -7 to -10 kcal/mol. nih.gov Such computational analyses provide a rational basis for the observed biological activities of indolizines and guide the synthesis of new derivatives with enhanced potency and selectivity. ijper.org
Photophysical Properties and Optoelectronic Applications of Indolizine Derivatives
Characterization of Photophysical Properties
Indolizine (B1195054) and its derivatives are a significant class of N-heterocyclic aromatic compounds, recognized for their distinctive photophysical properties which make them suitable for applications in optoelectronic devices and as fluorescent markers. rsc.org The electronic absorption and emission characteristics of these compounds are intricately linked to their molecular structure.
UV-Vis Absorption Characteristics
The UV-Vis absorption spectra of indolizine derivatives are characterized by absorption bands typically observed in the range of 250-350 nm. researchgate.net These absorptions are generally attributed to π-π* transitions within the conjugated aromatic system of the indolizine core. researchgate.net The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the indolizine ring. For instance, the introduction of aryl groups can lead to bathochromic (red) shifts in the absorption maxima.
Table 1: UV-Vis Absorption Data for Selected Indolizine Derivatives
| Compound | Solvent | Absorption Maxima (λ_max, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
|---|---|---|---|
| 1,2-diphenylindolizine (B8516138) | - | ~350 | - |
| Generic Indolizine Derivatives | Cyclohexane | 250-350 | Not specified |
Fluorescence Emission Spectroscopy
Indolizine derivatives are known for their strong fluorescence in the UV-visible region. lookchem.com The emission properties are highly dependent on the substitution pattern of the indolizine core, which allows for tunable fluorescence across the visible spectrum. researchgate.net For example, different substituents can shift the emission from blue to red. The fluorescence of these compounds can also be sensitive to the solvent polarity, which can be attributed to intramolecular charge transfer (ICT) character in the excited state. nih.gov In more polar solvents, a bathochromic shift (red shift) in the emission is often observed. nih.gov
Table 2: Fluorescence Emission Data for Selected Indolizine Derivatives
| Compound | Solvent | Excitation Wavelength (λ_ex, nm) | Emission Maxima (λ_em, nm) |
|---|---|---|---|
| 1,2-diphenylindolizine derivatives | - | - | ~450 |
| Phenyl-substituted indolizine | Ether | Not specified | 460 |
| Phenyl-substituted indolizine | Methanol | Not specified | 483 |
Quantum Yield Determinations
The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process. Indolizine derivatives can exhibit a wide range of quantum yields, which are influenced by both their molecular structure and the surrounding environment. researchgate.net For instance, the nature of substituents and the polarity of the solvent can significantly impact the quantum yield. Some indolizine derivatives have been reported to have high quantum yields, making them promising candidates for applications in fluorescent materials. researchgate.net
Table 3: Fluorescence Quantum Yields for Selected Indolizine Derivatives
| Compound | Solvent | Quantum Yield (Φ_F) | Reference Compound |
|---|---|---|---|
| Anthracene | 95% Ethanol (B145695) | 0.27 | - |
| Ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate | Not specified | 0.55 | Quinine sulphate |
Stokes Shift Analysis
The Stokes shift is the difference between the spectral positions of the maximum of the first absorption band and the maximum of the fluorescence emission. edinst.com This phenomenon arises from energy loss between the absorption of a photon and the subsequent emission of a photon. edinst.com In indolizine derivatives, the magnitude of the Stokes shift can be influenced by the solvent polarity, which is indicative of changes in the dipole moment upon excitation and subsequent solvent relaxation around the excited-state species. Larger Stokes shifts are often observed in more polar solvents. edinst.com The engineering of Stokes shifts is of particular interest in applications such as biological imaging to avoid interference between excitation and emission signals. nih.gov
Table 4: Stokes Shift Data for a Selected Indolizine Derivative
| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|---|---|
| A new fluorescent indolizine | CCl₄ | 347 | 400 | 53 | 3943 |
| A new fluorescent indolizine | Toluene | 350 | 410 | 60 | 4253 |
| A new fluorescent indolizine | Dichloromethane | 350 | 422 | 72 | 5017 |
| A new fluorescent indolizine | Acetonitrile | 350 | 436 | 86 | 5863 |
| A new fluorescent indolizine | DMSO | 352 | 455 | 103 | 6745 |
Circular Dichroism
Circular dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. This technique is particularly useful for the study of chiral molecules. While the parent indolizine molecule is achiral, the introduction of chiral substituents or the formation of chiral supramolecular structures involving indolizine derivatives can give rise to CD signals. Information specifically on the circular dichroism of 2-(4-Ethoxyphenyl)indolizine is not prevalent in the available literature, which primarily focuses on the synthesis and more common photophysical properties of the broader indolizine class.
Structure-Photophysical Property Relationships
The relationship between the molecular structure of indolizine derivatives and their photophysical properties is a key area of research, as it allows for the rational design of molecules with tailored optical characteristics. The electronic properties of the indolizine core can be significantly modulated by the introduction of various substituents at different positions.
The π-conjugated system of the indolizine scaffold forms the basis of its photophysical behavior. researchgate.net The extent of this conjugation and the presence of electron-donating or electron-withdrawing groups can have a profound impact on the absorption and emission wavelengths, as well as the quantum yields. For instance, extending the π-conjugation by adding aromatic rings generally leads to a bathochromic shift in both absorption and emission spectra.
The substitution pattern on the indolizine ring plays a crucial role. For example, substituents on the five-membered pyrrole-like ring versus the six-membered pyridine-like ring can have different effects on the electronic distribution and, consequently, the photophysical properties. The introduction of an aryl group, as in 2-phenylindolizine (B189232), can enhance fluorescence. nih.gov Furthermore, the nature of the substituent on the phenyl ring, such as the ethoxy group in this compound, can further fine-tune the electronic properties through inductive and resonance effects, thereby influencing the photophysical characteristics. The presence of an electron-donating group like an ethoxy group is expected to increase the electron density of the π-system, which can lead to red-shifted absorption and emission spectra and potentially affect the quantum yield.
Impact of Substituents on Electronic Transitions and Emission Wavelengths
The photophysical properties of indolizine derivatives are highly sensitive to the nature and position of substituents on the indolizine core. The indolizine scaffold, being a 10-π-electron aromatic system, provides a versatile platform where electronic transitions and emission characteristics can be finely tuned. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the absorption and emission wavelengths.
Generally, attaching EDGs such as alkoxy or amino groups to the π-conjugated system of indolizine leads to a destabilization of the HOMO, resulting in a smaller HOMO-LUMO gap. This typically causes a bathochromic (red) shift in both the absorption and emission spectra. Conversely, the introduction of EWGs, such as cyano or nitro groups, tends to stabilize the LUMO, which also reduces the energy gap and results in a red shift. The position of the substituent is also crucial; for instance, substituents on the five-membered pyrrole (B145914) ring versus the six-membered pyridine (B92270) ring can have different impacts on the electronic structure.
Research on 2,5-diaryl-indolizines has demonstrated that these compounds are promising candidates for optoelectronic applications due to their strong fluorescence. lookchem.com In a study of 2-oxo-2H-pyrano[2,3-b]indolizine-3-carboxylates, it was shown that the introduction of various substituents allowed for refined control over their photophysical properties, with some derivatives exhibiting fluorescence quantum yields as high as 92%. rsc.org The electronic transition energy and oscillator strength were found to be dependent on the substitution pattern, with a significant overlap of the HOMO and LUMO within the core structure being responsible for the high fluorescence quantum yields. rsc.org
The following table provides a summary of the general effects of substituents on the photophysical properties of indolizine derivatives:
| Substituent Type | Position | Effect on HOMO/LUMO | Impact on Absorption/Emission |
| Electron-Donating Group (EDG) | π-conjugated system | Raises HOMO energy level | Bathochromic (red) shift |
| Electron-Withdrawing Group (EWG) | π-conjugated system | Lowers LUMO energy level | Bathochromic (red) shift |
| Bulky Groups | Sterically hindered positions | May induce conformational changes, affecting π-conjugation | Can lead to blue shifts and affect quantum yield |
Role of the Ethoxyphenyl Moiety in this compound Photophysics
In this compound, the 4-ethoxyphenyl group attached at the 2-position of the indolizine ring plays a significant role in defining its photophysical properties. The ethoxy group (-OCH₂CH₃) is a strong electron-donating group due to the lone pair of electrons on the oxygen atom, which can be delocalized into the aromatic system through resonance. This electronic characteristic has a profound influence on the electronic structure of the entire molecule.
The primary role of the 4-ethoxyphenyl moiety is to increase the electron density of the indolizine core, particularly affecting the HOMO energy level. By donating electron density, the ethoxy group raises the energy of the HOMO, which in turn reduces the HOMO-LUMO energy gap. This reduction in the energy gap is directly responsible for a bathochromic shift in the absorption and emission spectra compared to an unsubstituted 2-phenylindolizine. Studies on related 2-aryl-indolizines have shown that the introduction of an electron-donating methoxy (B1213986) group at the para-position of the phenyl ring leads to a red shift in the emission wavelength. lookchem.com The ethoxy group is expected to have a similar, if not slightly stronger, electron-donating effect.
Furthermore, the ethoxyphenyl group extends the π-conjugation of the indolizine system. This extended conjugation also contributes to the lowering of the energy gap and enhances the molar absorptivity. The planarity between the indolizine core and the phenyl ring of the ethoxyphenyl group is an important factor; a more planar conformation allows for more effective π-orbital overlap, leading to more significant shifts in the electronic spectra and potentially higher quantum yields. The presence of the ethoxy group generally enhances the fluorescence quantum yield of the molecule, making it a more efficient light emitter.
Applications in Optoelectronic Devices
The tunable photophysical properties of indolizine derivatives, including this compound, make them attractive materials for a range of optoelectronic applications. lookchem.com Their strong fluorescence, combined with the ability to modify their electronic characteristics through synthetic chemistry, has led to their investigation in various devices. rsc.org
Organic Light-Emitting Diodes (OLEDs) and Luminophores
Indolizine derivatives have emerged as promising candidates for blue- and green-emitting materials in Organic Light-Emitting Diodes (OLEDs). Their high fluorescence quantum yields are a key attribute for achieving high-efficiency electroluminescence. For instance, new blue-emitting materials based on 1,2-diphenylindolizine have been designed and synthesized. sci-hub.senih.gov These derivatives were found to have band gaps in the range of 3.1–3.4 eV and exhibited emission at around 450 nm, which is suitable for blue OLED applications. sci-hub.senih.gov
The thermal stability of these materials is also a critical factor for the longevity and performance of OLED devices. Research has shown that indolizine derivatives can possess enhanced thermal stability, which is a significant advantage for practical applications. sci-hub.senih.gov The general strategy involves creating donor-acceptor or extended π-conjugated systems incorporating the indolizine core to achieve the desired emission color and charge-transporting properties. The this compound, with its electron-rich nature, could function as an effective luminophore, potentially in the blue-green region of the spectrum.
Dye-Sensitized Solar Cells (DSSCs)
The strong electron-donating capability of the indolizine nucleus makes it an excellent component for donor-π-acceptor (D-π-A) dyes used in Dye-Sensitized Solar Cells (DSSCs). researchgate.net In a DSSC, the dye molecule absorbs light and injects an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO₂). The efficiency of this process is highly dependent on the electronic properties of the dye.
A study on indolizine-based donors in D-π-A dyes demonstrated that they contribute electron density with strengths greater than commonly used triarylamines and diarylamines. researchgate.net This enhanced electron-donating strength leads to a destabilization of the HOMO, which is beneficial for the dye regeneration process. The research involved synthesizing a series of indolizine-based dyes where the substituent at the 2-position was varied to tune the electronic properties. mst.edu The fully conjugated nature of the indolizine donor enhances its electron-donating strength, and the proaromatic pyridinium (B92312) substructure that forms in the excited state provides a unique stabilization. mst.edu This allows for the accessing of longer absorption wavelengths with a relatively small conjugated system. mst.edu The this compound, with its strong electron-donating group, would be a promising candidate for an efficient donor in DSSC applications.
Photoresponsive Materials
Photoresponsive, or photochromic, materials are compounds that can reversibly change their chemical or physical properties upon exposure to light of a specific wavelength. This behavior makes them suitable for applications such as optical data storage, molecular switches, and sensors.
A class of compounds closely related to indolizines, known as dihydroindolizines (DHIs), exhibit photochromic behavior. ias.ac.in Upon irradiation with UV light, the colorless DHI undergoes a 1,5-electrocyclic ring-opening reaction to form a colored betaine. ias.ac.in This process is reversible, with the colored form reverting to the colorless form either thermally or upon irradiation with visible light. ias.ac.in This photoswitching capability is a hallmark of a photoresponsive material. While this compound itself is primarily fluorescent and not typically photochromic, the broader family of indolizine-related structures demonstrates the potential for designing photoresponsive materials based on this heterocyclic core.
Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, and their performance is largely dependent on the charge-transporting properties of the organic semiconductor used as the active layer. While research on simple indolizine derivatives for OFETs is still emerging, more complex systems incorporating the indolizine moiety have shown significant promise.
Material Science Applications Beyond Optoelectronics
General Overview of Indolizines in Materials Chemistry
Indolizine (B1195054), a heterocyclic aromatic compound isomeric with indole (B1671886), has garnered significant interest in materials science. scispace.comijettjournal.org Its unique fused ring structure, containing a bridgehead nitrogen atom, results in a 10-π electron system that imparts distinct electronic characteristics. ijettjournal.orgderpharmachemica.com These properties, combined with its structural versatility, make indolizine a promising scaffold for the development of novel organic materials. mdpi.com
In the realm of materials chemistry, the indolizine core is recognized for its electron-rich nature, making it an ideal electron-donating moiety in more complex molecular architectures. rsc.org Researchers have explored its potential in the development of organic semiconductors. mdpi.comresearchgate.net The inherent characteristics of the indolizine nucleus, such as its planar conjugated electronic structure, high electron density in the five-membered ring, and a significant dipole moment, provide a versatile platform for designing new functional materials. scispace.comderpharmachemica.com The ability to readily functionalize the indolizine core allows for the fine-tuning of its chemical and physical properties to meet the specific demands of various material applications. scispace.commdpi.comsmolecule.com Synthetic chemists have developed numerous strategies to access a wide array of indolizine derivatives, further expanding their applicability in materials science. mdpi.comresearchgate.net
Indolizine Scaffolds as Building Blocks for Polycyclic Aromatic Materials
The development of stable and tunable polycyclic aromatic compounds (PACs) is a crucial area of research in organic materials science. chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.orgchemrxiv.orgacs.org However, conventional PACs, such as acenes, often exhibit poor stability against photooxidation and oligomerization, which is linked to their frontier molecular orbital energy levels. chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.orgchemrxiv.orgacs.org To overcome these limitations, indolizine scaffolds have been employed as fundamental building blocks for a new generation of polycyclic aromatic materials. chemrxiv.orgresearchgate.netchemrxiv.orgchemrxiv.orgacs.org The integration of the indolizine heterocycle into larger π-conjugated systems is an effective strategy for enhancing material stability while also tuning electronic properties. acs.org
The synthesis of π-expanded indolizines, where the basic indolizine core is fused with additional aromatic rings, has become a significant focus of research. chemrxiv.orgacs.org While synthetic strategies have advanced considerably, the lateral expansion of these polycyclic frameworks remains a less explored area with few scalable methods. chemrxiv.orgacs.org The primary approach to these materials involves building upon readily available pyridine (B92270) derivatives. rsc.org
These π-expanded systems are of interest due to their tunable properties. rsc.org For instance, the fusion of additional rings can alter the electronic and physical characteristics of the material. Recent developments have focused on creating diverse libraries of these compounds to explore their potential in various material applications. researchgate.net The goal is to create structurally novel indolizines with tailored properties through methods like [3+2] annulation, which allows for the construction of the core heterocyclic system with various substituents. rsc.orgresearchgate.net
A notable advancement in the use of indolizine as a building block is the creation of indoloindolizines. chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.orgacs.org This class of π-expanded materials is formed by merging indole and indolizine moieties into a single polycyclic framework. chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.orgchemrxiv.orgacs.orgchemrxiv.orgacs.org This molecular design has been shown to produce materials with enhanced stability against photooxidation when compared to traditional acenes. researchgate.netchemrxiv.orgchemrxiv.org
The structural, electronic, and optical properties of indoloindolizines have been extensively characterized. chemrxiv.orgchemrxiv.orgchemrxiv.orgchemrxiv.org Single-crystal X-ray diffraction has been used to confirm their molecular structures. chemrxiv.orgchemrxiv.orgchemrxiv.orgchemrxiv.org A key feature of these materials is that their electronic structure can be precisely modulated. researchgate.netchemrxiv.orgchemrxiv.orgacs.orgchemrxiv.org By controlling the aromaticity of specific rings within the fused system, researchers can fine-tune the material's properties. researchgate.netchemrxiv.orgchemrxiv.orgchemrxiv.org Reactivity studies show that these compounds undergo electrophilic substitution with high regioselectivity, which opens pathways for further functionalization and the creation of even more complex materials. researchgate.netchemrxiv.orgchemrxiv.orgacs.orgchemrxiv.orgacs.org
To demonstrate the practical utility of these materials beyond optoelectronics, indoloindolizines have been used to fabricate organic field-effect transistors (OFETs). chemrxiv.orgchemrxiv.orgsciprofiles.com These devices exhibited competitive performance, showcasing the potential of indoloindolizine-based scaffolds in the broader field of organic electronics. chemrxiv.orgchemrxiv.orgsciprofiles.com
Electronic and Structural Characteristics for Material Design
The suitability of the 2-(4-Ethoxyphenyl)indolizine scaffold for material design stems from its fundamental electronic and structural properties. The core indolizine structure is an aromatic, 10-π electron system, which is isoelectronic with naphthalene (B1677914) but with a different distribution of charge due to the bridgehead nitrogen. ijettjournal.orgderpharmachemica.com This leads to a high electron density in the five-membered ring and a large dipole moment, which are key features for designing functional materials. scispace.com
A critical aspect for material design is the ability to tune the frontier molecular orbital energies, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a determining factor for the electronic properties of a material. In indolizine and its derivatives, this gap can be precisely controlled. researchgate.netchemrxiv.orgchemrxiv.orgacs.orgchemrxiv.org Theoretical and experimental studies have shown that the position of the nitrogen atom in the indolizine framework, compared to its isomer indole, leads to a significant reduction in the HOMO-LUMO energy gap. acs.org
One powerful strategy for modulating the electronic structure is benzannulation—the fusion of benzene (B151609) rings at specific positions on the indoloindolizine framework. researchgate.netchemrxiv.orgchemrxiv.orgchemrxiv.org This targeted fusion allows for the fine-tuning of the HOMO-LUMO gap by altering the aromaticity of different rings within the polycyclic system. researchgate.netchemrxiv.orgchemrxiv.orgchemrxiv.orgacs.org For example, theoretical analysis shows that adding benzene rings to different parts of the indoloindolizine molecule can either increase or decrease the HOMO-LUMO gap, providing a rational approach to molecular design. acs.org
The table below summarizes theoretical calculations on how structural modifications through benzannulation affect the aromaticity (measured by Isomerization Stabilization Energy, ISE) and the HOMO-LUMO gap in model indoloindolizine systems. acs.org
| Structural Modification | Effect on Indolizine Moiety Aromaticity (ISE) | Effect on HOMO-LUMO Gap | Reference |
| Benzannulation on the indole moiety | Increases | Decreases | acs.org |
| Double benzannulation on the indolizine moiety (positions 5,6 and 7,8) | - | Increases (most efficient method) | acs.org |
| Monobenzannulation on the indolizine moiety (position 7,8) | - | Increases (slightly more than at position 5,6) | acs.org |
| Adding more benzene rings vertically down a group (see Figure 2 in source) | Decreases | Decreases | chemrxiv.orgacs.org |
These structure-property relationships establish indoloindolizines as a highly tunable and promising platform for the rational design of new organic materials with specific, predictable electronic characteristics. chemrxiv.orgacs.org
Structure Property Relationship Studies in Indolizine Chemistry
General Principles of Structure-Property Relationships in Indolizines
The indolizine (B1195054) scaffold is a unique bicyclic heteroaromatic system comprising a π-deficient six-membered pyridine (B92270) ring fused to a π-excessive five-membered pyrrole (B145914) ring. usp.brmdpi.com This inherent electronic duality is the cornerstone of its chemical behavior and properties. usp.br The indolizine molecule is a 10π-electron aromatic system, isoelectronic with indole (B1671886), and its conjugated planar structure often gives rise to strong fluorescence properties. derpharmachemica.com
The distribution of electrons within the fused rings dictates the molecule's reactivity. The five-membered ring, being electron-rich, is susceptible to electrophilic substitution, which preferentially occurs at the C-3 position, followed by the C-1 position. jbclinpharm.orgjbclinpharm.org In contrast, the six-membered pyridine-like ring is more resistant to electrophilic attack but can be targeted by nucleophiles, particularly if activating electron-withdrawing groups are present. jbclinpharm.orgbeilstein-journals.org
Reactivity: The rate and regioselectivity of chemical reactions. ua.es
Photophysical Properties: Characteristics such as UV-visible absorption, fluorescence emission wavelength, quantum yield, and Stokes shift. nih.govmdpi.com
Electrochemical Properties: Oxidation and reduction potentials. carta-evidence.orgdergipark.org.tr
Therefore, understanding these structure-property relationships is crucial for designing novel indolizine-based materials for specific applications, from pharmaceuticals to organic electronics. smolecule.comchemrxiv.org
Influence of Substituent Effects on Reactivity and Electronic Properties
Substituents exert their influence through a combination of electronic and steric effects, which can either reinforce or counteract each other to determine the final properties of the molecule.
The 4-ethoxyphenyl group attached at the 2-position of the indolizine core is a significant modulator of the system's electronic properties. The ethoxy group (-OCH₂CH₃) is a strong electron-donating group (EDG) primarily through the resonance (or mesomeric) effect, where the lone pairs on the oxygen atom are delocalized into the π-system. This effect generally outweighs its weaker inductive electron-withdrawing effect.
This donation of electron density has several key consequences for 2-(4-Ethoxyphenyl)indolizine:
Increased Electron Density: The ethoxy group enhances the electron density of the attached phenyl ring, which in turn increases the electron density of the entire indolizine core compared to an unsubstituted phenyl group. This is similar to the effect observed with the closely related methoxy (B1213986) group.
Modulation of Reactivity: The increased electron density can affect the reactivity of the indolizine system. For instance, in electrophilic substitutions, the activating nature of the ethoxyphenyl group can influence the reaction rate. In studies on related 2-arylindolizines, the presence of electron-donating groups on the aryl moiety was found to be beneficial for certain reaction yields. ua.es
Tuning of Photophysical Properties: The electronic push-pull character created by substituents is a key strategy for tuning fluorescence. mdpi.comacs.org An electron-donating group like the 4-ethoxyphenyl group at the 2-position can systematically alter the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This tuning of the HOMO-LUMO gap directly impacts the absorption and emission wavelengths. For example, in a series of fluorescent 5-carbonylated 2-arylindolizines, the nature of the substituents on the aryl ring was shown to significantly affect the resulting photophysical properties. usp.brresearchgate.net
The table below summarizes the photophysical properties of several 5-substituted-2-arylindolizine derivatives, illustrating the impact of substitution on absorption and emission spectra.
| Compound | Substituent at C-2 | Substituent at C-5 | Max Absorption (λabs, nm) | Max Emission (λem, nm) |
|---|---|---|---|---|
| Derivative 1 | Phenyl | Formyl | 457 | 549 |
| Derivative 2 | 4-Methoxyphenyl | Formyl | 457 | 548 |
| Derivative 3 | 4-Chlorophenyl | Formyl | 453 | 543 |
| Derivative 4 | Phenyl | Ester | 422 | 511 |
| Derivative 5 | Phenyl | Carboxylic Acid | 425 | 517 |
Data sourced from studies on 2-arylindolizine functionalization. usp.br
Beyond electronic effects, the physical size and spatial arrangement of substituents play a critical role. The 4-ethoxyphenyl group, while not exceptionally bulky, can still exert steric influence. Steric hindrance can affect the rate of reactions by impeding the approach of a reagent to a reactive site. ua.es
More subtly, substituents govern the molecule's preferred three-dimensional shape, or conformation. Rotational barriers around single bonds, such as the bond connecting the phenyl ring to the indolizine core, can be influenced by substituents. core.ac.uk For instance, studies on related systems have shown that steric interactions can lead to non-planar ground-state geometries. uky.edu Upon photoexcitation, the molecule may adopt a more planar conformation in the excited state. uky.edu This change in geometry between the ground and excited states is a contributing factor to the observed Stokes shift (the difference between the absorption and emission maxima). uky.edu In some cases, significant steric hindrance in the 'bay region' of the indolizine moiety has been observed through X-ray crystallography, leading to very short non-bonded intramolecular distances. beilstein-journals.org
Correlating Theoretical and Experimental Data
The synergy between theoretical calculations and experimental measurements is a powerful tool in modern chemistry for elucidating structure-property relationships. researchgate.net Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), allow researchers to model molecular structures, predict their electronic properties (like HOMO-LUMO energy gaps), and simulate their spectroscopic behavior. researchgate.netchemrxiv.org
A prime example of this correlation is the development of Quantitative Structure-Electrochemistry Relationship (QSER) models for indolizine derivatives. carta-evidence.orgdergipark.org.tr In these studies, a set of theoretical molecular descriptors (calculated from the molecule's structure) are correlated with experimentally measured half-wave oxidation potentials (E₁/₂). dergipark.org.tr By using statistical methods like Multiple Linear Regression (MLR), a robust model can be built that not only explains the observed electrochemical behavior but can also predict the properties of new, unsynthesized compounds. carta-evidence.orgdergipark.org.tr The high correlation coefficients (R²) and predictive power (Q²) of these models demonstrate a strong link between the theoretical structure and experimental data. carta-evidence.orgdergipark.org.tr
| Model Parameter | Description | Value |
|---|---|---|
| R² | Coefficient of determination (Goodness-of-fit) | 0.893 |
| Q²_LOO | Cross-validation coefficient (Leave-one-out) | 0.851 |
| R²_ext | External validation coefficient | 0.912 |
| RMSE_tr | Root Mean Square Error of training set | 0.052 |
| RMSE_ext | Root Mean Square Error of external set | 0.045 |
Statistical validation of a QSER model for predicting the half-wave oxidation potential of indolizine derivatives, showing strong correlation between theoretical descriptors and experimental data. carta-evidence.orgdergipark.org.trdergipark.org.tr
Similarly, computational data are invaluable for interpreting photophysical properties. Calculations can visualize the distribution of frontier molecular orbitals (HOMO and LUMO), showing how different substituents direct the flow of electron density during an electronic transition, a process known as intramolecular charge transfer (ICT). mdpi.comacs.orgresearchgate.net This theoretical insight helps explain why adding an electron-donating group at one position and an electron-withdrawing group at another can lead to dramatic shifts in fluorescence color. mdpi.comresearchgate.net The close agreement often found between TD-DFT calculated absorption spectra and experimental results validates the underlying theoretical models and our understanding of these complex systems. uky.edu
Conclusion and Future Research Directions
Summary of Key Advancements in 2-(4-Ethoxyphenyl)indolizine Research
Research specifically focused on this compound has primarily highlighted its role as a valuable synthetic intermediate. The presence of the ethoxyphenyl group at the 2-position modifies the electronic properties of the indolizine (B1195054) core, making it a key building block for the construction of more complex, polycyclic heterocyclic systems.
A notable advancement is its use in the synthesis of novel pyrrolo[1,2-a]pyrazine-incorporated indolizine derivatives. For instance, this compound serves as the foundational scaffold upon which further functionalization is carried out. In one documented pathway, the related compound 2-(4-methoxyphenyl)indolizine (B1604697) is first synthesized and then subsequently functionalized at the C3 position. researchgate.net This methoxy (B1213986) precursor is often used interchangeably or as a model for the ethoxy derivative in synthetic strategies. The general procedure involves demethylation followed by alkylation with an ethyl group to yield the target ethoxy compound, which is then elaborated further. One such elaboration is the synthesis of (R)-1-(2-(4-ethoxyphenyl)indolizin-3-yl)-2-(6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)ethane-1,2-dione. researchgate.net
These complex molecules are of significant interest in medicinal chemistry, particularly for their potential as antimycobacterial agents. derpharmachemica.com The advancements, therefore, lie not in the isolation or application of this compound itself, but in its successful incorporation into larger, pharmacologically relevant structures, demonstrating its utility and reliability as a foundational chemical entity.
Emerging Trends in Indolizine Synthesis and Applications
The broader field of indolizine synthesis is characterized by a continuous drive towards efficiency, sustainability, and structural diversity. These emerging trends are directly applicable to the future synthesis and study of this compound.
Green Chemistry Approaches: There is a significant shift towards more environmentally benign synthetic methods. scispace.comijettjournal.org This includes the use of water as a solvent, microwave-assisted synthesis, and sonication to accelerate reactions and reduce energy consumption. scispace.comijettjournal.org Biocatalysis, using whole-cell systems like Yarrowia lipolytica or enzymes from horseradish root, is also gaining traction for indolizine synthesis, offering high selectivity under mild conditions. rsc.org
Advanced Catalytic Methods: The development of novel catalytic systems is a major trend. Transition metals such as palladium, rhodium, copper, and iron are extensively used to catalyze key bond-forming reactions, including C-H activation, cross-coupling, and cycloaddition reactions. ijettjournal.orgrsc.orgresearchgate.net These methods allow for the construction of the indolizine core from readily available starting materials and enable the introduction of diverse functional groups with high regioselectivity. organic-chemistry.orgresearchgate.net Copper-catalyzed solvent-free systems, for example, have been developed for the efficient synthesis of indolizine derivatives from simple ketones and alkenes. rsc.org
One-Pot and Multi-Component Reactions: To improve synthetic efficiency and atom economy, one-pot multi-component reactions are increasingly favored. scispace.com These strategies allow for the assembly of complex indolizine structures from simple precursors in a single operation, minimizing intermediate purification steps and reducing chemical waste. organic-chemistry.org
Diversification of Starting Materials: While pyridine (B92270) derivatives remain the most common precursors for indolizine synthesis, there is a growing interest in using functionalized pyrroles. rsc.orgresearchgate.net This alternative approach provides access to different substitution patterns on the indolizine nucleus that are not easily achievable through classical methods like the Tschitschibabin reaction. rsc.orgchim.it
Applications in Materials Science: Beyond their biological activities, indolizines are being explored for their unique photophysical properties. chim.itresearchgate.net Their strong fluorescence makes them promising candidates for use in organic light-emitting diodes (OLEDs), fluorescent sensors, and as bioimaging agents. researchgate.netsmolecule.comresearchgate.netnih.gov Research is focused on tuning the absorption and emission wavelengths by modifying the substituents on the indolizine core.
Prospective Research Avenues for this compound
Based on the current state of indolizine research, several prospective avenues can be identified for this compound.
Exploration of Photophysical Properties: The 2-arylindolizine scaffold is known to exhibit interesting fluorescent properties. researchgate.netresearchgate.netnih.gov A systematic investigation into the photophysics of this compound is warranted. This would involve characterizing its absorption and emission spectra, determining its fluorescence quantum yield, and studying the influence of solvent polarity. Such studies could reveal its potential for applications as a fluorescent probe or as a component in optoelectronic materials.
Synthesis of Novel Derivatives and Analogues: The ethoxy group on the phenyl ring offers a site for further modification. Moreover, the indolizine core itself has multiple positions (C1, C3, C5, etc.) that are amenable to functionalization through modern synthetic methods like C-H activation or electrophilic substitution. smolecule.com Future work could focus on creating a library of novel derivatives of this compound with varied substituents to establish structure-activity relationships (SAR) and structure-property relationships (SPR).
Investigation of Biological Activities: While used as an intermediate for antimycobacterial agents, the intrinsic biological activity of this compound remains largely unexplored. derpharmachemica.comsmolecule.com Drawing from the known pharmacological profiles of other indolizine derivatives, it would be valuable to screen this compound and its newly synthesized analogues for a range of biological activities, including:
Anticancer Activity: Many indolizine derivatives show potent cytotoxic effects against various cancer cell lines, often by inhibiting tubulin polymerization. tandfonline.com
Antimicrobial and Antifungal Activity: The indolizine nucleus is a common feature in compounds with antibacterial and antifungal properties. nih.gov
Anti-inflammatory and Antioxidant Activity: Several studies have reported the potential of indolizine derivatives to act as anti-inflammatory and antioxidant agents. peerj.commdpi.com
Development as a Chemical Sensor: The fluorescence of 2-arylindolizines can be sensitive to the local environment, making them potential candidates for chemical sensors. Research could be directed towards exploring the ability of this compound to detect metal ions, anions, or specific biomolecules through changes in its fluorescence emission.
Table of Mentioned Compounds
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(4-Ethoxyphenyl)indolizine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Microwave-assisted condensation (e.g., acetone, K₂CO₃, 130–150°C, 4–8 min) is a rapid and efficient method for indolizine core formation . Radical cyclization strategies, such as those involving Cu-catalyzed C-H activation, can enhance regioselectivity and reduce side products . Key factors include solvent polarity, catalyst loading, and reaction time. For example, polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while higher catalyst concentrations (5–10 mol%) accelerate cyclization. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for verifying substitution patterns (e.g., ethoxy group at C4 of the phenyl ring). For example, the ethoxy proton signal typically appears as a triplet at δ 1.3–1.5 ppm (CH₃) and a quartet at δ 3.8–4.1 ppm (OCH₂) . High-Resolution Mass Spectrometry (HRMS) confirms molecular formula (e.g., C₁₆H₁₅NO for this compound), while IR spectroscopy identifies functional groups (C-O stretch at ~1250 cm⁻¹). X-ray crystallography may resolve ambiguous stereochemistry in crystalline derivatives .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer : Standard cytotoxicity assays (e.g., MTT assay on HepG2 cells) evaluate anticancer potential. Protocol: Incubate cells with 10–500 μM compound for 48–72 h, measure IC₅₀ via absorbance at 570 nm . Antimicrobial activity can be tested using disk diffusion (10–50 μg/mL) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Dose-response curves and statistical validation (e.g., ANOVA, p < 0.05) are critical for reproducibility .
Advanced Research Questions
Q. How do substituent effects (e.g., ethoxy vs. methoxy groups) modulate the biological activity of indolizine derivatives?
- Methodological Answer : Ethoxy groups enhance lipophilicity (logP +0.5 vs. methoxy), improving membrane permeability in cell-based assays . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like hyaluronidase or COX-2. For instance, the ethoxy group’s larger van der Waals radius may sterically hinder interactions in narrow active sites, altering IC₅₀ values by 20–30% compared to methoxy analogs . Comparative SAR studies require synthesizing analogs (e.g., 2-(4-methylphenyl)indolizine) and testing in parallel .
Q. What computational strategies predict the electrochemical behavior of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) estimate oxidation potentials (E₀ₓ) and HOMO-LUMO gaps. For example, the ethoxy group’s electron-donating effect lowers E₀ₓ by ~0.2 V compared to unsubstituted indolizine, favoring redox-active film formation during electrooxidation . Time-dependent DFT (TD-DFT) models fluorescence properties, correlating with experimental λₑₘ (e.g., 450–500 nm in DMSO) .
Q. How can researchers resolve discrepancies in reported biological activities of indolizine derivatives across studies?
- Methodological Answer : Variability in IC₅₀ values (e.g., 312–393 μg/mL in cytotoxicity assays ) may arise from differences in cell lines, assay duration, or compound purity. Standardization steps:
- Use identical cell passages (e.g., HepG2 passage 15–20).
- Validate compound purity via HPLC (>95%).
- Normalize data to positive controls (e.g., doxorubicin for cytotoxicity).
- Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies, adjusting for experimental variables .
Q. What advanced applications exist for this compound in materials science?
- Methodological Answer : Electrooxidation of indolizine derivatives generates redox-active polymeric films (e.g., on Pt electrodes), characterized by cyclic voltammetry (CV) and impedance spectroscopy. These films exhibit conductivity (~10⁻³ S/cm) and stability (>1000 cycles), suitable for organic electronics . Fluorescence quantum yield (ΦF) measurements (e.g., using integrating spheres) assess potential in OLEDs, with ethoxy substitution enhancing ΦF by 15–20% via reduced aggregation quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
